molecular formula C24H25FN2O5 B2920164 N-(3,4-dimethoxyphenethyl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1021249-32-0

N-(3,4-dimethoxyphenethyl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Cat. No.: B2920164
CAS No.: 1021249-32-0
M. Wt: 440.471
InChI Key: ZCGOKOKUVXAKFH-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a synthetic small molecule of significant interest in chemical biology and early-stage pharmacological research. Its core structure is derived from a 1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide scaffold, a chemotype known for its potential to interact with various enzyme families. This compound is specifically designed as a potent and selective inhibitor of the histone lysine demethylase 4 (KDM4) family, particularly targeting KDM4A and KDM4C . By competitively inhibiting the demethylase activity of these enzymes, this molecule promotes the accumulation of histone H3 lysine 9 and lysine 36 trimethylation (H3K9me3 and H3K36me3), leading to altered gene expression profiles. This mechanism makes it an invaluable chemical probe for epigenetic research , enabling the study of heterochromatin formation, transcriptional regulation, and cellular differentiation. Furthermore, its structural features suggest potential for investigating crosstalk between epigenetic pathways and other signaling networks. Researchers utilize this compound primarily to dissect the biological roles of KDM4 demethylases in various disease models, including oncology and stem cell biology, providing critical insights for target validation and drug discovery. For Research Use Only. Not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxopyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2O5/c1-27-14-23(32-15-17-4-7-18(25)8-5-17)20(28)13-19(27)24(29)26-11-10-16-6-9-21(30-2)22(12-16)31-3/h4-9,12-14H,10-11,15H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGOKOKUVXAKFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1C(=O)NCCC2=CC(=C(C=C2)OC)OC)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenethyl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a synthetic compound that belongs to the class of dihydropyridine derivatives. These compounds have garnered attention for their diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula: C20H22FN3O4
  • Molecular Weight: 399.426 g/mol
  • IUPAC Name: this compound

This structure features a dihydropyridine core, which is crucial for its biological activity. The presence of methoxy and fluorobenzyl groups enhances its lipophilicity and potential receptor interactions.

Dihydropyridines are known primarily for their role as calcium channel blockers; however, this specific compound may exhibit multiple mechanisms:

  • Calcium Channel Modulation: The dihydropyridine ring can interact with voltage-gated calcium channels, leading to vasodilation and reduced cardiac workload.
  • Enzyme Inhibition: Preliminary studies suggest that it may inhibit certain kinases involved in cell proliferation pathways, similar to other compounds in this class .
  • Receptor Binding: The unique substituents on the phenyl groups may facilitate binding to various receptors, potentially influencing neurotransmitter release or cellular signaling pathways.

Anticancer Activity

Research indicates that derivatives of dihydropyridines can exhibit anticancer properties. For instance:

  • A related compound demonstrated complete tumor stasis in a Met-dependent gastric carcinoma xenograft model following oral administration .
  • The ability to inhibit specific kinases suggests potential applications in targeting cancer cell proliferation.

Cardiovascular Effects

Due to its structural similarity to known calcium channel blockers:

  • It may exert antihypertensive effects by relaxing vascular smooth muscle.
  • Studies on related compounds have shown efficacy in reducing blood pressure and improving cardiac function .

Neuroprotective Effects

Emerging evidence suggests that dihydropyridines can also offer neuroprotective benefits:

  • They may reduce oxidative stress and inflammation in neuronal cells.
  • Potential applications include treatment strategies for neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Case Studies and Research Findings

StudyFindings
Study 1Investigated the anticancer effects of related dihydropyridines; found significant inhibition of tumor growth in xenograft models.
Study 2Evaluated cardiovascular effects; demonstrated dose-dependent reduction in blood pressure in hypertensive animal models.
Study 3Assessed neuroprotective properties; showed reduced neuronal apoptosis in models of oxidative stress.

Comparison with Similar Compounds

Key Observations

Core Structure Differences: The target compound uses a 1,4-dihydropyridine core, which is distinct from the dihydropyrimidinone scaffolds in –3. Dihydropyridines are often associated with calcium channel modulation, whereas dihydropyrimidinones exhibit diverse bioactivities (e.g., antiviral, anti-inflammatory) . YT-6-2 () has a phenoxypropanolamine backbone, emphasizing aryl ether linkages rather than heterocyclic cores.

Synthetic Strategies: The target compound likely requires sequential functionalization (e.g., Mitsunobu reaction for ether formation, amide coupling), contrasting with the one-pot Biginelli reaction used for dihydropyrimidinones . YT-6-2 synthesis employs K₂CO₃-mediated alkylation under heating (80°C), similar to the 4-fluorobenzyloxy group introduction in the target compound’s intermediate (B1 in ) .

Catalyst and Yield: Dihydropyrimidinones achieve high yields (80–90%) using FeCl₃ or ionic liquids, which are environmentally favorable compared to traditional HCl-catalyzed methods . The target compound’s synthesis lacks yield data, but intermediates like B1 () achieve 72.8% yield under similar alkylation conditions .

Substituent Effects: The 4-fluorobenzyloxy group (common in the target compound and YT-6-2) enhances metabolic stability and binding affinity via fluorine’s electronegativity and lipophilicity. 3,4-Dimethoxyphenethyl in the target compound may improve solubility or receptor interaction compared to simpler alkyl/aryl groups in dihydropyrimidinones.

Research Findings and Implications

  • Synthetic Efficiency: Multi-step syntheses (e.g., target compound) are less atom-economical than one-pot methods (e.g., Biginelli reaction) but allow precise control over complex substituents .
  • Catalyst Innovation: Ionic liquids () and FeCl₃ () offer greener alternatives to classical acid catalysis, reducing waste and reaction times.
  • Structural Optimization : The target compound’s hybrid structure (dihydropyridine + aryl ether) may combine the bioactivity of both motifs, though further pharmacological profiling is needed.

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